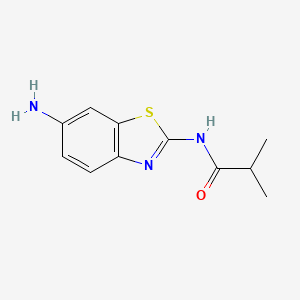

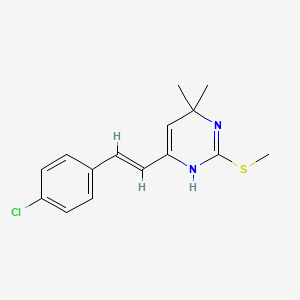

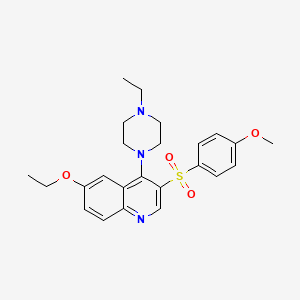

N-(6-Amino-1,3-benzothiazol-2-YL)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-Amino-1,3-benzothiazol-2-YL)-2-methylpropanamide is a chemical compound that is commonly known as ABT-737. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 is a member of the BH3-mimetic family of compounds, which target the anti-apoptotic Bcl-2 family of proteins.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated the significant potential of benzothiazole derivatives in anticancer therapy. Specifically, compounds containing the benzothiazole scaffold have demonstrated promising in vitro anticancer activity against a variety of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Microwave-assisted synthesis of these derivatives has shown that certain compounds exhibit comparable or superior growth inhibition (GI50 values) to standard anticancer drugs like Adriamycin (Tiwari et al., 2017).

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have also been identified for their antimicrobial and antifungal properties. A study on substituted 2-aminobenzothiazoles derivatives highlighted their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting their potential as a basis for developing new antimicrobial agents (Anuse et al., 2019).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Compounds such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine have shown high efficiency in protecting steel against corrosion in acidic environments, pointing towards applications in industrial maintenance and protective coatings (Hu et al., 2016).

Green Chemistry in Synthesis

The synthesis of benzothiazole compounds has been aligned with the principles of green chemistry, focusing on environmentally friendly and sustainable methods. Advances in this area include the use of condensation reactions involving 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and cyclization processes utilizing thioamide or carbon dioxide as raw materials. This approach not only enhances the synthesis efficiency but also minimizes the environmental impact of chemical processes (Gao et al., 2020).

Anti-Trypanosomatidic Agents

Benzothiazoles have been explored for their potential as anti-trypanosomatidic agents, particularly against Trypanosoma brucei and Leishmania major. Research in this area has led to the identification of compounds with improved inhibitory activity against pteridine reductase-1 (PTR1), an enzyme crucial for the survival of these parasites. Such compounds have demonstrated not only significant enzymatic inhibition but also potent antiparasitic activity, highlighting their potential in treating diseases like sleeping sickness and leishmaniasis (Linciano et al., 2019).

Eigenschaften

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11/h3-6H,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOJMGBQFOANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Amino-1,3-benzothiazol-2-YL)-2-methylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)

![4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2575675.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2575676.png)